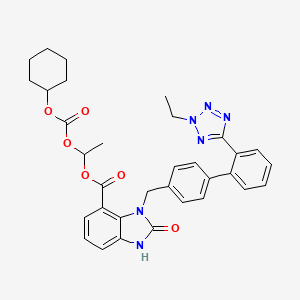
7,8-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide is a chemical compound with the molecular formula C8H6Cl2N2O2S and a molecular weight of 265.12 g/mol . This compound belongs to the class of benzothiadiazine derivatives, which are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
The synthesis of 7,8-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the use of 7,8-dichloro-3-methyl-2H-1,2,4-benzothiadiazine as a precursor, which is then subjected to oxidation reactions to introduce the dioxide functionality . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7,8-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions at the chlorine atoms, leading to the formation of various derivatives.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the benzothiadiazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7,8-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Medicine: It has potential therapeutic applications as an antihypertensive, antidiabetic, and anticancer agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,8-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide involves its interaction with specific molecular targets and pathways. For example, it can act as a modulator of AMPA receptors, which are involved in synaptic transmission in the central nervous system . Additionally, it may inhibit certain enzymes, such as aldose reductase, which is implicated in diabetic complications .
Comparison with Similar Compounds
7,8-Dichloro-3-Methyl-2H-1,2,4-Benzothiadiazine-1,1-Dioxide can be compared with other benzothiadiazine derivatives, such as:
Chlorothiazide: A diuretic and antihypertensive agent.
Hydrochlorothiazide: Another diuretic used to treat high blood pressure.
3,4-Dihydro-2H-1,2,4-Benzothiadiazine-1,1-Dioxides: These compounds are positive allosteric modulators of AMPA receptors.
The uniqueness of this compound lies in its specific substitution pattern and its diverse pharmacological activities .
Properties
CAS No. |
31365-86-3 |
|---|---|
Molecular Formula |
C8H6Cl2N2O2S |
Molecular Weight |
265.12 g/mol |
IUPAC Name |
7,8-dichloro-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H6Cl2N2O2S/c1-4-11-6-3-2-5(9)7(10)8(6)15(13,14)12-4/h2-3H,1H3,(H,11,12) |
InChI Key |
VVKBMVGMUJKADA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC(=C2Cl)Cl |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol](/img/structure/B600929.png)




![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)

